2-Bromo-4,6-dimethylpyridine
Overview
Description
2-Bromo-4,6-dimethylpyridine is a chemical compound with the molecular formula C7H8BrN and a molecular weight of 186.05 . It is a clear liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BrN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3 . This indicates that the molecule consists of a pyridine ring with bromine and methyl groups attached.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is air sensitive and should be stored under inert gas .Scientific Research Applications
Bromination and Synthesis Methods
- Bromination of methylpyridines, including 2,6-dimethylpyridine, has been studied in fuming sulfuric acid. This method has proven effective for producing bromo derivatives with excellent yields, showing promise as a synthetic method for compounds like 2-Bromo-4,6-dimethylpyridine (L. V. D. Does & H. J. Hertog, 2010).
Catalysis and Chemical Reactions
- 2,6-Dimethylpyridine has been utilized in understanding the selective poisoning of Bronsted sites on synthetic Y zeolites, providing insights into the acidic properties of metal oxides and their catalytic activities (P. Jacobs & C. Heylen, 1974).
- The compound's role in characterizing acid surfaces on various materials like γ-Al2O3 and decationated Y zeolites has been investigated, offering valuable information for catalysis and surface science studies (A. Corma, C. Rodellas & V. Fornés, 1984).
Crystallography and Material Science
- The nonclassical noncovalent interactions in the crystal structures of compounds like [3,5-dibromo-2-amino-4,6-dimethylpyridinium] have been explored, which is crucial for understanding the structural properties of related chemical compounds (M. AlDamen & S. Haddad, 2011).
Environmental and Analytical Applications
- Studies have also focused on the adsorption properties of 2,6-dimethylpyridine as a probe for surface acidity in environmental and analytical applications. This research helps in better understanding the interaction of such compounds with different surfaces (C. Morterra, G. Cerrato & G. Meligrana, 2001).
Novel Compounds and Reactions
- Research has also been conducted on synthesizing novel compounds and exploring new reactions involving derivatives of 2,6-dimethylpyridine, which contributes to the field of organic chemistry and pharmaceuticals (F. Yassin, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that brominated pyridines often participate in various organic reactions, acting as intermediates or reagents .
Mode of Action
The compound can participate in reactions such as Suzuki–Miyaura cross-coupling . In this process, the bromine atom in 2-Bromo-4,6-dimethylpyridine is replaced by an organoboron reagent in the presence of a palladium catalyst . This reaction is a key step in the synthesis of many complex organic compounds .
Biochemical Pathways
Its involvement in suzuki–miyaura cross-coupling suggests it could influence the synthesis of various bioactive compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction it participates in requires specific conditions, such as the presence of a palladium catalyst and an organoboron reagent . The reaction is also sensitive to the pH and temperature of the environment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Bromo-4,6-dimethylpyridine are not well-studied. It is known that brominated pyridines can participate in various biochemical reactions. They can act as nucleophiles, attacking electrophilic carbon atoms in other molecules . This property could potentially allow this compound to interact with enzymes, proteins, and other biomolecules, although specific interactions have not been reported.
Cellular Effects
It is known that brominated compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Brominated pyridines can participate in free radical reactions, nucleophilic substitutions, and oxidations . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound should be stored under inert gas at 2-8°C
Properties
IUPAC Name |
2-bromo-4,6-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTOCXBLUOPRFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566364 | |
Record name | 2-Bromo-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4926-26-5 | |
Record name | 2-Bromo-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4,6-dimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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